molecular formula C18H14ClFN2S B10955736 4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B10955736
M. Wt: 344.8 g/mol
InChI Key: OHFUGXXBNSPDOQ-UHFFFAOYSA-N
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Description

4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is unique due to its specific structural features and the presence of both chlorine and fluorine atoms. These elements contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C18H14ClFN2S

Molecular Weight

344.8 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C18H14ClFN2S/c19-13-6-3-7-14(20)15(13)17-12-9-8-10-4-1-2-5-11(10)16(12)21-18(23)22-17/h1-7,17H,8-9H2,(H2,21,22,23)

InChI Key

OHFUGXXBNSPDOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=C(C=CC=C4Cl)F

Origin of Product

United States

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